BenchChemオンラインストアへようこそ!

tert-butyl N-[2-(4-bromo-1-methyl-pyrazol-3-yl)ethyl]carbamate

Suzuki-Miyaura coupling halogenated pyrazole dehalogenation

tert-Butyl N-[2-(4-bromo-1-methyl-pyrazol-3-yl)ethyl]carbamate (CAS 2306275-11-4) is a synthetic heterocyclic building block composed of a 4-bromo-1-methylpyrazole core linked via a two-carbon ethyl spacer to a tert-butyloxycarbonyl (Boc)-protected primary amine. With a molecular formula of C₁₁H₁₈BrN₃O₂ and a molecular weight of 304.18 g/mol, the compound is commercially supplied at purities of 95–98% by vendors including Aladdin Scientific, AKSci, Leyan, and MolCore, typically at milligram-to-gram scale for pharmaceutical R&D and agrochemical intermediate applications.

Molecular Formula C11H18BrN3O2
Molecular Weight 304.18 g/mol
Cat. No. B8222145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[2-(4-bromo-1-methyl-pyrazol-3-yl)ethyl]carbamate
Molecular FormulaC11H18BrN3O2
Molecular Weight304.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC1=NN(C=C1Br)C
InChIInChI=1S/C11H18BrN3O2/c1-11(2,3)17-10(16)13-6-5-9-8(12)7-15(4)14-9/h7H,5-6H2,1-4H3,(H,13,16)
InChIKeyKCECPQCAMGJLKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[2-(4-bromo-1-methyl-pyrazol-3-yl)ethyl]carbamate – Core Identity, Specifications, and Procurement Baseline for Research-Scale Sourcing


tert-Butyl N-[2-(4-bromo-1-methyl-pyrazol-3-yl)ethyl]carbamate (CAS 2306275-11-4) is a synthetic heterocyclic building block composed of a 4-bromo-1-methylpyrazole core linked via a two-carbon ethyl spacer to a tert-butyloxycarbonyl (Boc)-protected primary amine . With a molecular formula of C₁₁H₁₈BrN₃O₂ and a molecular weight of 304.18 g/mol, the compound is commercially supplied at purities of 95–98% by vendors including Aladdin Scientific, AKSci, Leyan, and MolCore, typically at milligram-to-gram scale for pharmaceutical R&D and agrochemical intermediate applications . The Boc-carbamate moiety provides orthogonal amine protection compatible with multi-step synthetic sequences, while the C4-bromo substituent on the pyrazole ring enables transition-metal-catalyzed cross-coupling diversification .

Why Generic Substitution of tert-Butyl N-[2-(4-bromo-1-methyl-pyrazol-3-yl)ethyl]carbamate with In-Class Pyrazole Building Blocks Fails


Pyrazole-based building blocks with bromo substituents and carbamate protections are not functionally interchangeable because three structural features—bromine regioposition (C4 vs. C3 vs. C5), linker length (ethyl vs. methyl vs. none), and amine protection state (Boc vs. free amine vs. N-methyl)—independently control reactivity, stability, and synthetic compatibility [1]. Direct comparative studies of halogenated pyrazoles in Suzuki-Miyaura coupling have demonstrated that bromo derivatives exhibit superior performance over iodo analogs due to a markedly reduced propensity for undesired dehalogenation side reactions, making the choice of halogen critical for cross-coupling yield and purity [2]. Furthermore, the Boc-protected ethylamine side chain prevents premature amine nucleophilicity during palladium-catalyzed steps, whereas the free amine (CAS 1551674-53-3) or its dihydrochloride salt (CAS 2227205-95-8) would require additional protection–deprotection cycles, increasing step count and reducing overall yield .

Quantitative Differentiation Evidence for tert-Butyl N-[2-(4-bromo-1-methyl-pyrazol-3-yl)ethyl]carbamate Against Closest Structural Analogs


Suzuki-Miyaura Cross-Coupling Reactivity: Bromo vs. Iodo at the Pyrazole C4 Position

In a direct head-to-head comparison of halogenated aminopyrazoles in Suzuki-Miyaura cross-coupling with aryl boronic acids, bromo- and chloro-substituted pyrazoles were superior to iodopyrazoles due to a reduced propensity for undesired dehalogenation side reactions [1]. This finding establishes that the C4-bromo substituent on the target compound provides an optimized balance of oxidative addition reactivity and side-reaction suppression relative to the iodo analog, which suffers from premature dehalogenation under standard Pd-catalyzed conditions [1]. While specific yield data for the target compound itself has not been published in peer-reviewed studies, the class-level evidence from structurally analogous bromopyrazole substrates—where Suzuki-Miyaura coupling yields for para-substituted benzoylpyrazoles ranged from 42% to 77% depending on aryl boronic acid—provides a reasonable performance expectation [2].

Suzuki-Miyaura coupling halogenated pyrazole dehalogenation cross-coupling yield

Amine Protection Status: Boc-Carbamate vs. Free Amine Stability and Synthetic Step Efficiency

The target compound incorporates a Boc-protected primary amine, whereas the closest commercially available analog is the unprotected free amine 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine (CAS 1551674-53-3, MW 204.07) . The free amine requires an additional Boc-protection step prior to use in multi-step sequences where the nucleophilic amine would otherwise interfere with electrophilic reagents or transition-metal catalysts. Literature precedent demonstrates that Boc protection of pyrazole amines using (Boc)₂O with PEG-400 catalyst proceeds with 95% yield at room temperature [1]; however, this additional protection step, including workup and purification, reduces overall throughput. In contrast, procurement of the pre-protected target compound eliminates this step entirely, representing a direct saving of one synthetic operation (protection + aqueous workup + column chromatography) . The dihydrochloride salt form (CAS 2227205-95-8, MW 276.99) introduces additional complexity due to the need for free-base liberation prior to Boc protection .

Boc protection amine stability synthetic step count orthogonal protection

Ethyl Linker Length: Conformational Flexibility vs. Methyl-Linked and Directly Attached Analogs

The target compound features a two-carbon ethyl linker between the pyrazole C3 position and the carbamate nitrogen, distinguishing it from the one-carbon methyl-linked analog (4-bromo-1-methyl-1H-pyrazol-3-yl)methanamine (CAS 926921-71-3, MW 190.04) [1]. The ethyl linker provides increased conformational freedom (one additional rotatable bond; target compound has 5 rotatable bonds vs. 3 for the methyl-linked analog computed from SMILES) [2], which can be critical when the deprotected amine is ultimately coupled to larger pharmacophoric fragments where spatial reach influences target binding. The methyl-linked analog has an XLogP3-AA of -0.2 and only 1 rotatable bond [1], whereas the ethyl-linked target compound is expected to have higher lipophilicity and greater conformational entropy, which may influence both synthetic handling (solubility in organic solvents) and the properties of downstream conjugates . Additionally, the ethyl linker places the amine two bonds from the pyrazole ring, reducing potential electronic deactivation of the amine nucleophilicity by the electron-withdrawing pyrazole compared to the directly attached aminomethyl analog .

linker optimization ethyl spacer conformational flexibility structure-activity relationship

N-Methylation Status: Primary vs. Secondary Carbamate and Impact on Downstream Deprotection and Coupling

The target compound bears a primary carbamate (Boc-NH-), whereas a closely related commercial analog is the N-methylated variant tert-butyl N-[2-(4-bromo-1-methyl-pyrazol-3-yl)ethyl]-N-methyl-carbamate (CAS 2306264-16-2, MW 318.21) . The N-methyl substitution introduces additional steric hindrance at the carbamate nitrogen, which can reduce nucleophilicity of the liberated secondary amine after Boc deprotection. Literature precedent in pyrazole chemistry indicates that N-methylation of the amine linker can attenuate reactivity in subsequent amide bond formation or reductive amination steps, particularly when coupling to sterically demanding carboxylic acid partners [1]. The primary amine liberated from the target compound after Boc deprotection (TFA or HCl/dioxane) retains full nucleophilicity for diverse downstream transformations including amide coupling, sulfonamide formation, urea synthesis, and reductive amination . Procurement of the primary Boc-amine rather than the N-methyl analog preserves maximum synthetic versatility.

N-methylation secondary amine Boc deprotection amide coupling steric hindrance

Regioisomeric Purity: C4-Bromo vs. C5-Bromo Substitution and Impact on Downstream Pharmacophore Geometry

The target compound carries the bromine atom exclusively at the pyrazole C4 position, whereas a commercially available regioisomer tert-butyl (2-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate places bromine at C5 . The regioposition of the bromine determines the exit vector of any aryl or heteroaryl group introduced via Suzuki-Miyaura coupling: C4-substitution projects the introduced group along an axis roughly perpendicular to the pyrazole plane, while C5-substitution directs it at a ~60° angle relative to the C3-ethyl linker [1]. In structure-activity relationship (SAR) studies of pyrazole-based kinase inhibitors, the C4-aryl substitution pattern has been specifically exploited to achieve selective binding to the ATP-pocket of CDK enzymes, as demonstrated by the CAN508 scaffold where 4-bromopyrazole intermediates were arylated to yield potent CDK9 inhibitors [1][2]. Furthermore, BindingDB data for a closely related (4-bromo-1-methyl-1H-pyrazol-3-yl)carboxamide derivative shows a Ki of 408 nM against human 5-HT₂A receptor versus Ki >10,000 nM against 5-HT₂C, demonstrating that the C4-bromo-3-carbonyl pharmacophore can achieve significant receptor subtype selectivity (>24-fold) [3].

regioselectivity bromine position pyrazole substitution pharmacophore geometry structure-activity relationship

Commercial Availability and Purity Tier Comparison Across Certified Vendors

The target compound is available from multiple certified vendors with documented purity specifications ranging from 95% to 98% . Aladdin Scientific offers the compound at 97% purity with pricing of $218.90/100mg, $349.90/250mg, and $1,048.90/1g, with a lead time of 8–12 weeks . Leyan supplies at 98% purity with comparable pricing . AKSci provides a 95% purity grade with immediate stock availability from San Francisco Bay, California, offering shorter lead times for North American customers . MolCore offers NLT 97% purity under ISO certification suitable for pharmaceutical quality control applications . In contrast, the free amine analog (CAS 1551674-53-3) is available from AKSci without a specified purity tier, and the N-methyl analog (CAS 2306264-16-2) carries a higher molecular weight (318.21) that effectively increases cost per mole of active coupling partner . The multiple sourcing options for the target compound reduce single-vendor dependency risk for ongoing research programs.

vendor comparison purity specification lead time procurement price differentiation

Optimal Research and Industrial Application Scenarios for tert-Butyl N-[2-(4-bromo-1-methyl-pyrazol-3-yl)ethyl]carbamate Based on Quantitative Differentiation Evidence


Multi-Step Parallel Library Synthesis in Kinase Inhibitor Drug Discovery Programs

In medicinal chemistry campaigns targeting cyclin-dependent kinases (CDKs) or other pyrazole-recognizing kinases, this compound serves as a pre-protected, C4-bromo-functionalized scaffold requiring zero additional protection steps before diversification. The Boc-protected ethylamine is immediately compatible with Suzuki-Miyaura cross-coupling at the C4 position, where the bromo substituent provides superior performance over iodo analogs by minimizing dehalogenation side reactions [1]. Following cross-coupling, Boc deprotection under standard acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) liberates the primary amine for amide coupling with diverse carboxylic acid capping groups, enabling parallel library synthesis with maximal nucleophilicity compared to the N-methyl analog [2]. The ethyl linker provides conformational flexibility that can be critical for accessing the ATP-binding pocket in kinases, as demonstrated by the CAN508 series of CDK inhibitors built from analogous 4-bromopyrazole intermediates .

Agrochemical Intermediate Synthesis Requiring Regioselective C4-Functionalization

4-Bromo-1-methylpyrazole derivatives have established precedent in agrochemical patent literature, particularly as intermediates for herbicidal pyrazole compounds where the C4 position is functionalized with aryl or heteroaryl groups via cross-coupling [1]. The target compound provides the C4-bromo handle pre-installed on a scaffold already equipped with a protected aminoethyl side chain, enabling a two-step sequence—(1) Suzuki-Miyaura arylation at C4, (2) Boc deprotection and functionalization—to generate diverse agrochemical candidates. The availability from multiple vendors with documented purity (95–98%) supports procurement at the gram-to-kilogram scale required for agrochemical lead optimization [2].

Fragment-Based Drug Discovery (FBDD) Employing Bromopyrazole as a Privileged Fragment

The 4-bromo-1-methylpyrazole core is recognized as a privileged fragment in FBDD due to its balanced lipophilicity, hydrogen bond acceptor capacity (pyrazole N2), and synthetic tractability via the bromine displacement vector [1]. The target compound extends this fragment with a Boc-protected ethylamine handle, enabling fragment growing strategies where the amine serves as an attachment point to diverse elaborated fragments without requiring additional protecting group manipulation. BindingDB data for a closely related C4-bromo-3-carboxamide pyrazole demonstrates measurable target engagement (5-HT₂A Ki = 408 nM) with significant subtype selectivity (>24-fold over 5-HT₂C) [2], illustrating that the C4-bromo-3-substituted pyrazole pharmacophore can achieve selective protein-ligand interactions when elaborated appropriately.

Chemical Biology Probe Development Requiring Orthogonal Protection and Traceless Linker Strategies

For chemical biology applications where a pyrazole-containing probe must be conjugated to biotin, fluorophores, or solid supports, the orthogonal protection strategy embodied in this compound is critical: the Boc group protects the amine during C4 cross-coupling diversification, and is subsequently removed to reveal a primary amine for chemoselective conjugation. The ethyl linker provides sufficient spacing to minimize steric interference between the pyrazole recognition element and the conjugated reporter group [1]. Literature precedent demonstrates that Boc groups on pyrazole scaffolds can be selectively hydrolyzed under Suzuki-Miyaura coupling conditions, enabling traceless protection strategies that eliminate a separate deprotection step [2], though for conjugation applications the Boc group would typically be retained until after the cross-coupling step.

Quote Request

Request a Quote for tert-butyl N-[2-(4-bromo-1-methyl-pyrazol-3-yl)ethyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.